Mepivacaine Hydrochloride is the hydrochloride salt form of mepivacaine, an amide derivative with local anesthetic properties. At the injection site, mepivacaine hydrochloride acts by binding to specific membrane sodium ion channels in the neuronal cell membranes, thereby inhibiting sodium influx. This leads to a blockage of nerve impulse conduction and results in a loss of sensation.
A local anesthetic that is chemically related to BUPIVACAINE but pharmacologically related to LIDOCAINE. It is indicated for infiltration, nerve block, and epidural anesthesia. Mepivacaine is effective topically only in large doses and therefore should not be used by this route. (From AMA Drug Evaluations, 1994, p168)
See also: Mepivacaine (has active moiety); Levonordefrin; Mepivacaine Hydrochloride (component of).
Mepivacaine hydrochloride
CAS No.: 1722-62-9
Cat. No.: VC20739364
Molecular Formula: C15H23ClN2O
Molecular Weight: 282.81 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1722-62-9 |
---|---|
Molecular Formula | C15H23ClN2O |
Molecular Weight | 282.81 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H |
Standard InChI Key | RETIMRUQNCDCQB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl |
Appearance | Powder |
Property | Value |
---|---|
CAS Number | 1722-62-9 |
Molecular Formula | C₁₅H₂₂N₂O·HCl |
Molecular Weight | 282.81 g/mol |
Appearance | White to beige powder |
Purity | ≥98% (HPLC) |
Melting Point | 99-101°C |
Solubility | Water (20 mg/ml) |
SMILES | CC1=CC=CC(C)=C1NC(C2N(C)CCCC2)=O.Cl |
InChI Key | RETIMRUQNCDCQB-UHFFFAOYSA-N |
Mepivacaine hydrochloride is soluble in water but highly resistant to both acid and alkaline hydrolysis, contributing to its stability in various physiological environments . In its commercially available form, it appears as a clear and colorless sterile isotonic solution used for injection .
Mechanism of Action
Mepivacaine hydrochloride produces local anesthesia by inhibiting the generation and conduction of nerve impulses through multiple molecular targets:
Ion Channel Blockade
Mepivacaine reversibly blocks the transient sodium (Na⁺) inward current, which is essential for the generation and propagation of action potentials in nerve fibers . This sodium channel blockade prevents the depolarization of nerve cell membranes, thereby inhibiting pain signal transmission.
Potassium Channel Effects
In addition to sodium channel blockade, mepivacaine also affects the steady-state potassium (K⁺) outward current . More specifically, it blocks tandem pore (TASK) potassium channels and Kv1.5 potassium channels in model systems . This dual action on both sodium and potassium channels contributes to its efficacy as a local anesthetic.
Lipid Solubility and Potency
Mepivacaine is considered "intermediate" in terms of its lipid solubility and anesthetic potency, similar to lidocaine and prilocaine . The compound's lipid solubility correlates with its ability to penetrate membranes and bind to hydrophobic sites, which determines its anesthetic potency. Among comparable local anesthetics, mepivacaine has the lowest hydrophobicity (tendency to be soluble in nonpolar solvents but only sparingly in water) .
Clinical Applications
Mepivacaine hydrochloride is utilized in various medical and dental procedures for its reliable anesthetic properties.
Dental Procedures
Mepivacaine is frequently employed in dentistry for procedures including:
Regional Anesthesia
The compound is effective for various nerve blocks, including:
-
Inferior alveolar nerve block in dental procedures
-
Brachial plexus block for upper limb surgeries
-
Local infiltration anesthesia
Surgical Applications
Additional surgical applications include:
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Repair of perineal lacerations that may occur during childbirth
Pharmacokinetics and Metabolism
Onset and Duration of Action
Mepivacaine demonstrates a rapid onset of action and moderate duration, making it suitable for many procedures:
Parameter | Upper Jaw | Lower Jaw |
---|---|---|
Onset of Action | 30-120 seconds | 1-4 minutes |
Duration (3% solution) | 20 minutes | 40 minutes |
Duration (2% with Levonordefrin) | 1-2.5 hours | 2.5-5.5 hours |
The addition of a vasoconstrictor such as levonordefrin significantly extends the duration of anesthesia by reducing the rate of systemic absorption .
Metabolism
Mepivacaine undergoes extensive hepatic biotransformation with less than 5% of the unchanged drug excreted in urine . The metabolic pathways include:
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Hydroxylation of the parent compound to inactive metabolites:
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3-OH-mepivacaine (major metabolite)
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4-OH-mepivacaine
-
-
These hydroxylation reactions are primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with CYP1A1 (inducible isoform) also participating in the process .
-
CYP3A contributes to the formation of 4-OH-mepivacaine and is involved in demethylation reactions that produce pipecoloxylidide, a minor metabolite accounting for approximately 1% of the urinary output .
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The hydroxylated metabolites are further processed through glucuronide conjugation, with these conjugates comprising more than 50% of the total mepivacaine dose .
Excretion
Metabolites are primarily excreted via urine, with no excretion reported via feces . Three principal metabolites have been identified from adult humans:
-
Two phenols (excreted almost exclusively as glucuronide conjugates)
Formulations and Administration
Formulation | Concentration | Additives | Primary Use |
---|---|---|---|
Mepivacaine HCl | 3% (30 mg/mL) | None | Short dental procedures |
Mepivacaine HCl with Levonordefrin | 2% (20 mg/mL) | Levonordefrin 1:20,000 | Prolonged dental procedures |
CARBOCAINE (Single-dose vial) | 10 mg, 15 mg, or 20 mg/mL | None | Various injections |
CARBOCAINE (Multiple-dose vial) | 10 mg or 20 mg/mL | Methylparaben | Various injections |
Routes of Administration
Mepivacaine hydrochloride is typically administered through the following routes:
-
Injection - most common method for:
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Spray - less commonly used:
Environmental Impact
Environmental Risk Assessment
Recent environmental risk assessments of mepivacaine hydrochloride indicate:
Parameter | Value |
---|---|
Predicted Environmental Concentration (PEC) | 0.022 μg/L |
PEC/PNEC ratio | 0.00037 |
Risk evaluation | Insignificant environmental risk |
The octanol-water partition coefficient studies demonstrate that the risk of bioaccumulation in aquatic organisms is low .
Aquatic Toxicity
Aquatic toxicity testing provides the following data for water flea (Daphnia magna):
Test | Result |
---|---|
OECD 202 48-hour EC50 (immobility) | 59 mg/L |
48-hour NOEC (immobility) | 15 mg/L |
These results further support the assessment of insignificant environmental risk from the clinical use of mepivacaine hydrochloride .
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